molecular formula C46H32N2 B598189 N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine CAS No. 144763-44-0

N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine

Cat. No.: B598189
CAS No.: 144763-44-0
M. Wt: 612.776
InChI Key: FSYOSPMZXAPTEM-UHFFFAOYSA-N
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Description

N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine ( 144763-44-0) is a high molecular weight organic compound with the molecular formula C46H32N2 and a density of approximately 1.255 g/cm³ . As a tetra-substituted naphthalenyl derivative of 1,4-benzenediamine, this chemical is of significant interest in advanced materials science research. Its structural features suggest potential applications in the synthesis of rigid-rod polymers and polyimides, which are valuable for creating high-performance materials with specific thermal and mechanical properties . Researchers also explore such compounds for developing electroactive materials used in electrochromic devices, electroluminescent applications, biosensors, and anticorrosion coatings . This product is intended for research purposes as a building block in synthetic chemistry and materials development. It is supplied with guaranteed high purity to ensure consistent experimental results. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetranaphthalen-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N2/c1-5-13-37-29-43(21-17-33(37)9-1)47(44-22-18-34-10-2-6-14-38(34)30-44)41-25-27-42(28-26-41)48(45-23-19-35-11-3-7-15-39(35)31-45)46-24-20-36-12-4-8-16-40(36)32-46/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYOSPMZXAPTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N(C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Innovations

A patented method employs bromonaphthalene and ethylene diamine as primary reactants, utilizing basic cupric carbonate (CuCO₃·Cu(OH)₂) as a catalyst. The alkylation reaction proceeds via nucleophilic substitution, where the amine groups of ethylene diamine displace bromine atoms from bromonaphthalene. The use of basic cupric carbonate replaces traditional Cu/CuO catalysts, offering three key advantages:

  • Cost Reduction : Basic cupric carbonate is 33% cheaper than copper powder or oxide.

  • Enhanced Solubility : Improved solubility in acidic media accelerates reaction kinetics, halving the reaction time.

  • Yield Optimization : Ethylene diamine utilization increases by 25%, boosting the final yield by 5% compared to older methods.

Industrial-Scale Protocol

The synthesis involves three stages:

  • Reflux Phase : Bromonaphthalene and ethylene diamine (1:1–2 molar ratio) are refluxed at 100–115°C for 5–8 hours.

  • Catalyst Activation : Addition of 3–5% basic cupric carbonate at 70–80°C initiates a secondary reflux for 5–8 hours.

  • Purification : The crude product is extracted using benzene or ethanol, followed by vacuum distillation and recrystallization in hydrochloric acid.

Table 1: Comparative Analysis of Catalysts in Alkylation Reactions

CatalystReaction Time (h)Temperature (°C)Yield (%)Cost Index
Cu/CuO10–16120–13072100
Basic CuCO₃5–8100–1157767

Condensation of p-Phenylenediamine and β-Naphthol

High-Temperature Condensation

Industrial synthesis often involves condensing p-phenylenediamine with β-naphthol at 260–265°C in an autoclave. This exothermic reaction forms the naphthalenyl branches via dehydration, followed by:

  • Reflux in Alcohol : Crude product is refluxed in ethanol to remove unreacted β-naphthol.

  • Crystallization : Cooling and filtration yield a technical-grade product, which is further purified via ethanol washing.

Scalability and Byproduct Management

Large-scale production (e.g., 780 kg batches) requires stringent temperature control to prevent polymerization. Byproducts include oligomeric amines, which are minimized using excess β-naphthol (3:1 molar ratio to p-phenylenediamine).

Table 2: Industrial Condensation Parameters

ParameterValue
Molar Ratio (β-naphthol:p-PDA)3:1
Reaction Temperature260–265°C
Yield68–72%
Purity Post-Crystallization95% (technical grade)

Electrochemical Synthesis Pathways

Advantages and Limitations

  • Sustainability : Eliminates toxic metal catalysts and reduces waste.

  • Yield Challenges : Current protocols achieve 60–65% yields, necessitating optimization for naphthalenyl derivatives.

Purification and Characterization Techniques

Solvent Extraction and Recrystallization

Post-synthesis purification typically involves:

  • Benzene or Ethanol Extraction : Removes unreacted amines and inorganic salts.

  • Hydrochloric Acid Recrystallization : Enhances purity to >98% by eliminating hydrophobic impurities.

Spectroscopic Validation

  • NMR Analysis : ¹H NMR spectra show distinct peaks for naphthalenyl protons (δ 7.2–8.1 ppm) and amine protons (δ 4.3–5.0 ppm).

  • Mass Spectrometry : Molecular ion peaks at m/z 532 [M+H]⁺ confirm the target structure .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as quinones, amines, and halogenated compounds.

Scientific Research Applications

N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

(a) N1,N4-Di-1-naphthalenyl-1,4-benzenediamine (CAS 10368-27-1)
  • Molecular Formula : C₂₆H₂₀N₂
  • Molecular Weight : 360.45 g/mol
  • Key Differences : This analogue lacks the tetrasubstitution of naphthalenyl groups present in the target compound. Instead, it has two naphthalenyl groups at the 1,4-positions of the benzene ring.
  • Properties : Reduced steric hindrance compared to the target compound, leading to higher solubility in organic solvents like toluene and dichloromethane .
(b) N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine (CAS 185690-41-9)
  • Molecular Formula : C₆₆H₄₈N₄
  • Molecular Weight : 897.11 g/mol
  • Key Differences: Features extended conjugation with additional naphthalenyl and phenylamino substituents.
  • Properties : Higher molecular weight and enhanced π-conjugation improve charge transport properties, making it suitable for organic light-emitting diodes (OLEDs) .
(a) N4,N4'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine
  • Molecular Formula : C₂₄H₂₀N₂
  • Molecular Weight : 336.43 g/mol
  • Key Differences : Replaces the benzene core with a biphenyl structure, reducing planarity and altering electronic properties.
  • Applications : Used as a hole-transport layer in perovskite solar cells due to moderate conductivity .
(b) (E,E)-N1-(2,3,4,5,6-Pentafluorobenzylidene)-N4-(3,4,5-trimethoxybenzylidene)benzene-1,4-diamine
  • Molecular Formula : C₂₉H₂₂F₅N₂O₃
  • Molecular Weight : 532.49 g/mol
  • Key Differences : Incorporates electron-withdrawing (fluorine) and electron-donating (methoxy) groups, creating a push-pull electronic system.
  • Applications: Exhibits solvatochromic behavior, useful in sensing and nonlinear optical materials .

Simpler Diamines with Alkyl Substituents

(a) N,N-Diethyl-p-phenylenediamine (CAS 93-05-0)
  • Molecular Formula : C₁₀H₁₆N₂
  • Molecular Weight : 164.25 g/mol
  • Key Differences : Ethyl groups replace naphthalenyl substituents, significantly reducing molecular complexity.
  • Properties : Lower boiling point (91–92°C at 31 Torr) and higher volatility compared to aromatic diamines. Primarily used as a chemical reagent in dye synthesis .
(b) N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine (CAS 4559-79-9)
  • Molecular Formula : C₈H₁₆N₂
  • Molecular Weight : 140.23 g/mol
  • Key Differences : Aliphatic backbone with methyl groups; lacks aromaticity.
  • Hazards : Flammable liquid (Category 3) with skin corrosion risks (GHS Category 1B), highlighting the safety advantages of aromatic diamines .

Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Applications
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine Not explicitly provided ~500 (estimated) ~9.5 (estimated) Organic electronics, conductive polymers
N1,N4-Di-1-naphthalenyl-1,4-benzenediamine C₂₆H₂₀N₂ 360.45 8.2 Intermediate in OLED synthesis
CAS 185690-41-9 C₆₆H₄₈N₄ 897.11 9.35 Hybrid nanomaterials, sensors
N,N-Diethyl-p-phenylenediamine C₁₀H₁₆N₂ 164.25 1.2 Dye synthesis, analytical chemistry

Notes:

  • LogP Trends : Bulkier aromatic substituents (e.g., naphthalenyl) increase hydrophobicity, critical for thin-film stability in electronic devices .
  • Thermal Stability : Aromatic diamines exhibit higher decomposition temperatures (>300°C) compared to aliphatic analogues (<200°C) due to rigid structures .

Biological Activity

N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine is a synthetic organic compound that has attracted significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene and benzene moieties, which contribute to its unique chemical behavior. The compound's molecular formula is C16H16N2C_{16}H_{16}N_2, and its structure allows for various chemical modifications that can impact its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potency against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways associated with cell survival and proliferation.

The biological effects of this compound are thought to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in key metabolic pathways, disrupting cellular function.
  • Receptor Interaction : It has been suggested that the compound could interact with various receptors, altering cellular signaling cascades.

Case Studies

Several studies have explored the biological activity of this compound:

  • A study published in PubMed Central highlighted the compound's ability to scavenge free radicals and exhibit cytotoxic effects on cancer cells .
  • Another investigation focused on its antibacterial properties, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundYesYesBroad-spectrum activity
N1,N1-Tetramethyl-1,4-benzenediamineModerateLimitedLess effective than naphthalenyl variant
N,N'-Di-2-naphthyl-p-phenylenediamineYesYesSimilar structure but varied potency

Q & A

Q. What are the standard synthetic routes for N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine, and how do reaction conditions influence yield and purity?

The compound is synthesized via the reaction of 1,4-diaminobenzene with 2-naphthylamine under controlled conditions. Catalysts (e.g., acid/base) and parameters like temperature (80–120°C) and solvent polarity are critical for optimizing yield (typically 60–85%) and purity (>95%) . Purification methods such as recrystallization (using ethanol or DMF) or column chromatography (silica gel, ethyl acetate/hexane eluent) are essential to remove by-products like unreacted amines or oligomers.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): Resolves aromatic proton environments and confirms substitution patterns (e.g., naphthalenyl groups at N1 and N4).
  • Mass spectrometry (MS) : Validates molecular weight (C₄₆H₃₂N₂, MW: 612.8 g/mol) via ESI-TOF or MALDI-TOF.
  • X-ray crystallography : SHELX software is widely used to determine crystal packing and intermolecular interactions (e.g., π-π stacking of naphthalenyl groups).

Q. What are the primary chemical reactions this compound undergoes, and what are the key reagents?

  • Oxidation : Forms quinone derivatives using KMnO₄ or H₂O₂ in acidic conditions.
  • Reduction : Generates amines via NaBH₄ or LiAlH₄, useful for modifying electronic properties.
  • Electrophilic substitution : Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) introduces functional groups for further derivatization .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing derivatives with controlled regioselectivity?

Regioselectivity in substitution reactions is influenced by steric hindrance from naphthalenyl groups. Strategies include:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at less hindered positions.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) can direct reactions to specific sites.
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values against S. aureus) may arise from:

  • Sample purity : Impurities (e.g., residual solvents) skew bioassay results.
  • Assay conditions : Differences in pH, incubation time, or solvent (DMSO vs. aqueous buffers) affect compound solubility and activity .
  • Solution : Standardize protocols (CLSI guidelines) and validate purity via HPLC before testing.

Q. What methodologies are used to study its charge transport properties for organic electronics?

  • Cyclic voltammetry (CV) : Measures HOMO/LUMO levels (e.g., -5.2 eV and -2.8 eV) to assess suitability for hole/electron transport.
  • Time-resolved microwave conductivity (TRMC) : Quantifies charge carrier mobility in thin films.
  • Device fabrication : Test in OLEDs or OFETs with configurations like ITO/PEDOT:PSS/compound/Al .

Q. How does structural modification impact its thermal stability for high-temperature applications?

  • Thermogravimetric analysis (TGA) : The pristine compound decomposes at ~300°C. Introducing electron-withdrawing groups (e.g., -NO₂) increases stability to ~350°C.
  • DSC : Monitors glass transition (Tg) and crystallization behavior, critical for polymer composites .

Methodological Resources

  • Synthetic protocols : Optimized procedures for gram-scale synthesis .
  • Data repositories : Crystallographic data (CCDC) and spectral libraries (PubChem ).
  • Software tools : Gaussian for DFT, SHELX for crystallography .

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